7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane
Description
7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane is a spirocyclic compound characterized by a central spiro[3.5]nonane core, where one ring is a 3-membered cyclopropane and the other is a 5-membered oxygen-containing ring. The molecule features two methyl groups at position 7 and oxygen atoms at positions 5 and 9, contributing to its unique stereoelectronic properties . This compound is primarily synthesized via acid-catalyzed cyclization or multi-step alkylation reactions, as demonstrated in the synthesis of its derivatives (e.g., 7,7-dimethyl-1-(((3-phenylprop-2-yn-1-yl)oxy)methyl)-1-vinyl-5,9-dioxaspiro[3.5]nonane) using p-toluenesulfonic acid as a catalyst . Its structural rigidity and oxygen-rich framework make it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7,7-dimethyl-5,9-dioxaspiro[3.5]nonane |
InChI |
InChI=1S/C9H16O2/c1-8(2)6-10-9(11-7-8)4-3-5-9/h3-7H2,1-2H3 |
InChI Key |
JDOFLLNYOAXFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(CCC2)OC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane involves the ring expansion of Meldrum’s acid-derived spirocyclopropanes using stabilized sulfonium ylides. This method is highly diastereoselective and can yield up to 87% of the desired product without forming any isomers . The reaction conditions typically involve the use of electron-withdrawing group-stabilized sulfonium ylides as versatile methylene synthons.
Industrial Production Methods
While specific industrial production methods for 7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane are not well-documented, the scalability of the aforementioned synthetic route suggests potential for industrial application. The use of stabilized sulfonium ylides and Meldrum’s acid derivatives could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or other reduced forms.
Scientific Research Applications
7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action for 7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spiro[3.5]nonane derivatives exhibit diverse biological and chemical properties depending on the substituents and heteroatom arrangements. Below is a detailed comparison of 7,7-dimethyl-5,9-dioxaspiro[3.5]nonane with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Spiro[3.5]nonane Derivatives
Key Observations
Electronic and Steric Effects: The 5,9-dioxa configuration in 7,7-dimethyl-5,9-dioxaspiro[3.5]nonane introduces polarity, while the 7,7-dimethyl groups enhance steric hindrance, limiting conformational flexibility . In contrast, nitrogen-containing analogs (e.g., 2,7-diazaspiro[3.5]nonane) exhibit basicity and stronger interactions with biological targets like sigma receptors .
Biological Relevance: 2,7-Diazaspiro[3.5]nonane derivatives (e.g., compounds 4b, 5b) show nanomolar affinity for sigma-1 receptors (S1R) and sigma-2 receptors (S2R), with 5b (KiS1R = 13 nM) demonstrating potent antiallodynic effects in vivo . In contrast, the 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane scaffold exhibits broad-spectrum antimicrobial activity, likely due to its ability to disrupt bacterial membranes .
Synthetic Utility: The 5,9-dioxa framework in 7,7-dimethyl-5,9-dioxaspiro[3.5]nonane is synthetically versatile, enabling modifications at the 1-position (e.g., vinyl or propargyl ether groups) for further functionalization . 2-Oxa-7-azaspiro[3.5]nonane serves as a precursor for SR ligands, with Buchwald-Hartwig amination facilitating aryl group introductions .
Table 2: Binding Affinity of Selected Spiro[3.5]nonane Derivatives at Sigma Receptors
Research Findings and Implications
- Structural Determinants of Activity: The 2,7-diazaspiro[3.5]nonane scaffold consistently outperforms diazabicyclo[4.3.0]nonane derivatives in sigma receptor binding, emphasizing the importance of spirocyclic rigidity and nitrogen positioning .
- Functional Divergence: Minor substituent changes (e.g., hydrophobic groups at distal positions) can switch functional profiles from agonist to antagonist, as seen in compounds 4b (agonist) and 5b (antagonist) .
- Antimicrobial Potential: While 7,7-dimethyl-5,9-dioxaspiro[3.5]nonane lacks reported antimicrobial activity, related bicyclo[4.3.0]nonane derivatives highlight the role of diaza-dioxo configurations in disrupting bacterial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
